2-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-propionic acid
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction represents a profound structural transformation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .Scientific Research Applications
Antibacterial Activity
This compound has been used in the synthesis of novel thieno [2, 3-d] pyrimidines which exhibit antibacterial properties .
Microwave-Assisted Synthesis
The compound serves as a precursor in microwave-assisted synthesis methods to yield compounds with good yields, confirmed by various analytical techniques .
Nucleophilic Addition Reactions
It is involved in nucleophilic addition reactions, leading to the formation of products employed under mild reaction conditions .
Multicomponent Synthesis
The compound is used in multicomponent synthesis processes to create new derivatives with potential pharmacological activities .
Synthesis of Cyclopentanpyridine Derivatives
It is utilized in the efficient synthesis of cyclopentanpyridine derivatives, which are important in medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of cyclopenta[b]pyridine derivatives, which are known to exhibit a wide spectrum of biological activity . Some derivatives have been found to have hypoglycemic activity, act as antagonists of calcium channels, serve as fluorescent probes, and inhibit protein kinase FGFR1 .
Mode of Action
Cyclopenta[b]pyridine derivatives are known to interact with their targets in various ways depending on the specific derivative and target .
Biochemical Pathways
Given the diverse biological activities of cyclopenta[b]pyridine derivatives, it is likely that multiple pathways could be affected .
Result of Action
Given the diverse biological activities of cyclopenta[b]pyridine derivatives, the effects could range from changes in cellular metabolism to alterations in signal transduction .
properties
IUPAC Name |
2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-6(12(16)17)15-10-9-7-3-2-4-8(7)18-11(9)14-5-13-10/h5-6H,2-4H2,1H3,(H,16,17)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARFBUBNZYYWJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=C2C3=C(CCC3)SC2=NC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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